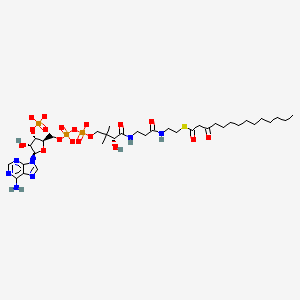

3-oxotetradecanoyl-CoA(4-)

Description

Contextualizing 3-Oxotetradecanoyl-CoA(4-) within Core Metabolic Processes

3-Oxotetradecanoyl-CoA(4-) primarily functions within the pathways of fatty acid oxidation and elongation. nih.govplos.org Specifically, it is an intermediate in the mitochondrial beta-oxidation of long-chain saturated fatty acids and in fatty acid elongation that occurs in the mitochondria. nih.govplos.org

In the context of fatty acid beta-oxidation, a catabolic process that breaks down fatty acids to generate energy, 3-oxotetradecanoyl-CoA is formed during the third step of the cycle. nih.gov This process involves a series of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH2, and NADH. nih.gov

Conversely, in fatty acid elongation, an anabolic process that synthesizes longer fatty acids from shorter precursors, 3-oxotetradecanoyl-CoA is an intermediate. genome.jprhea-db.org For instance, it is produced from the condensation of lauroyl-CoA and acetyl-CoA. genome.jp This elongation is vital for producing fatty acids of various lengths required for cellular membranes and other biological functions.

The Broader Biochemical Significance of 3-Oxo-Fatty Acyl-CoA Compounds

3-Oxo-fatty acyl-CoA compounds, the class to which 3-oxotetradecanoyl-CoA(4-) belongs, are key intermediates in fatty acid metabolism. ebi.ac.ukymdb.ca These molecules are characterized by a keto group at the beta-carbon (C3) position of the fatty acyl chain attached to coenzyme A. This structural feature is central to their role in both the breakdown and synthesis of fatty acids. wikipedia.org

The enzyme 3-ketoacyl-CoA thiolase plays a pivotal role in the metabolism of these compounds. It catalyzes the final step of beta-oxidation, where it cleaves the 3-oxoacyl-CoA into a shorter acyl-CoA and an acetyl-CoA molecule. umaryland.edu This reaction is reversible and also participates in the reverse pathway of fatty acid synthesis. ebi.ac.uk The substrate specificity of different thiolase enzymes for 3-oxo-fatty acyl-CoAs of varying chain lengths allows for the precise regulation of fatty acid metabolism. ebi.ac.uk

Furthermore, 3-oxoacid CoA-transferases are another class of enzymes that act on these substrates, transferring the CoA moiety from a 3-oxoacyl-CoA to another molecule, thereby participating in pathways like ketone body metabolism. wikipedia.org The efficient processing of 3-oxo-fatty acyl-CoAs is critical for maintaining metabolic homeostasis.

Overview of Current Academic Research Directions for 3-Oxotetradecanoyl-CoA(4-)

Current research continues to explore the intricate roles of 3-oxotetradecanoyl-CoA(4-) and related compounds in health and disease. One area of investigation is its involvement in metabolic disorders. For example, deficiencies in enzymes involved in beta-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, can lead to the accumulation of specific acyl-CoA intermediates, which can have pathological consequences. nih.gov

A 2020 study published in PLOS One investigated the metabolic plasma profile of a rat model for pre-eclampsia. The study found significantly elevated levels of 3-oxotetradecanoyl-CoA in the pre-eclamptic model, suggesting a potential link between mitochondrial dysfunction in fatty acid metabolism and the pathophysiology of this pregnancy disorder. plos.org This highlights the compound's potential as a biomarker and a subject for understanding disease mechanisms. Further research is aimed at elucidating the precise mechanisms by which the accumulation or depletion of 3-oxotetradecanoyl-CoA(4-) and other fatty acyl-CoAs contributes to cellular and systemic dysfunction.

Interactive Data Tables

Below are tables summarizing key information about 3-Oxotetradecanoyl-CoA(4-) and related metabolic processes.

| Compound Information | |

| Name | 3-Oxotetradecanoyl-CoA(4-) |

| Synonyms | 3-oxomyristoyl-CoA |

| Molecular Formula | C35H56N7O18P3S(4-) |

| ChEBI ID | CHEBI:62543 |

| Metabolic Roles | Human metabolite, Saccharomyces cerevisiae metabolite, Escherichia coli metabolite, Mouse metabolite |

| Metabolic Pathways Involving 3-Oxotetradecanoyl-CoA(4-) |

| Fatty Acid Elongation in Mitochondria |

| Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids |

| Fatty Acid Metabolism |

Properties

Molecular Formula |

C35H56N7O18P3S-4 |

|---|---|

Molecular Weight |

987.8 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxotetradecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/p-4/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

IQNFBGHLIVBNOU-QSGBVPJFSA-J |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Metabolic Pathways and Biosynthesis of 3 Oxotetradecanoyl Coa 4

Integration within Fatty Acid Beta-Oxidation Cycles

Fatty acid beta-oxidation is the primary catabolic process for long-chain fatty acids, occurring in both mitochondria and peroxisomes. 3-Oxotetradecanoyl-CoA(4-) serves as a key intermediate in these pathways.

In the mitochondrial matrix, the beta-oxidation of saturated fatty acids is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. 3-Oxotetradecanoyl-CoA(4-) is a specific intermediate in the beta-oxidation of fatty acids with 14 or more carbons.

The process begins with the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle. Once inside, the fatty acyl-CoA undergoes a series of four enzymatic reactions:

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond between the alpha and beta carbons of the fatty acyl-CoA, yielding a trans-Δ²-enoyl-CoA.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a 3-hydroxyacyl-CoA.

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing a 3-oxoacyl-CoA, such as 3-oxotetradecanoyl-CoA(4-).

Thiolysis: Thiolase cleaves the 3-oxoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter than the original.

This shortened acyl-CoA then re-enters the beta-oxidation spiral until the entire fatty acid chain is converted to acetyl-CoA molecules. The acetyl-CoA can then enter the citric acid cycle for further oxidation and ATP production.

| Enzyme | Function | Reactant | Product |

|---|---|---|---|

| Acyl-CoA Dehydrogenase | Introduces a double bond | Fatty Acyl-CoA | trans-Δ²-Enoyl-CoA |

| Enoyl-CoA Hydratase | Adds a water molecule | trans-Δ²-Enoyl-CoA | 3-Hydroxyacyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group | 3-Hydroxyacyl-CoA | 3-Oxoacyl-CoA (e.g., 3-Oxotetradecanoyl-CoA(4-)) |

| Thiolase | Cleaves the acyl-CoA chain | 3-Oxoacyl-CoA | Acetyl-CoA and shortened Acyl-CoA |

Peroxisomes also play a role in fatty acid beta-oxidation, particularly for very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. The initial step in peroxisomal beta-oxidation differs from the mitochondrial pathway. Instead of acyl-CoA dehydrogenase, peroxisomes utilize a flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA oxidase.

In the case of hexadecanoic acid (a 16-carbon saturated fatty acid), it first undergoes one cycle of beta-oxidation in the peroxisome. The first step, catalyzed by acyl-CoA oxidase, produces a trans-Δ²-enoyl-CoA and hydrogen peroxide. Subsequent reactions involving a multifunctional enzyme lead to the formation of 3-oxohexadecanoyl-CoA. Thiolase then cleaves this intermediate to yield acetyl-CoA and tetradecanoyl-CoA. This tetradecanoyl-CoA can then undergo further beta-oxidation, where 3-oxotetradecanoyl-CoA(4-) would be formed as an intermediate in the subsequent cycle.

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

|---|---|---|

| Initial Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase |

| Electron Acceptor | FAD | O₂ |

| Byproduct | FADH₂ | H₂O₂ |

Intermediary Metabolism and Anaplerotic/Cataplerotic Roles

While 3-oxotetradecanoyl-CoA(4-) is a direct intermediate in fatty acid breakdown, its metabolic fate is intrinsically linked to other central metabolic pathways.

Ketone bodies are produced in the liver from acetyl-CoA, primarily during periods of fasting, prolonged exercise, or in pathological conditions like uncontrolled diabetes. The acetyl-CoA generated from the beta-oxidation of fatty acids, including the cycle that produces 3-oxotetradecanoyl-CoA(4-), is the direct precursor for ketogenesis. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is then converted to HMG-CoA and subsequently to the ketone bodies acetoacetate (B1235776) and β-hydroxybutyrate. nih.gov Although 3-oxotetradecanoyl-CoA(4-) itself is not a direct participant in the enzymatic reactions of ketogenesis, its breakdown product, acetyl-CoA, is the essential substrate.

Conversely, during ketone body degradation (ketolysis) in extrahepatic tissues, ketone bodies are converted back to acetyl-CoA, which can then enter the citric acid cycle.

The catabolism of the branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — produces intermediates that can enter central metabolic pathways. The breakdown of leucine is ketogenic, yielding acetyl-CoA and acetoacetate. nih.gov Isoleucine is both ketogenic and glucogenic, producing acetyl-CoA and succinyl-CoA. nih.gov Valine is purely glucogenic, forming succinyl-CoA. nih.gov The acetyl-CoA derived from the beta-oxidation pathway involving 3-oxotetradecanoyl-CoA(4-) shares a common metabolic pool with the acetyl-CoA generated from leucine and isoleucine catabolism.

Precursor-Product Relationships in Biochemical Transformations

3-Oxotetradecanoyl-CoA is a key intermediate in the metabolic pathway of fatty acid beta-oxidation. umaryland.edunih.govwikipedia.org Its formation and subsequent conversion are critical steps in the process of breaking down long-chain fatty acids to produce energy. wikipedia.orgwikipedia.org These transformations are catalyzed by specific enzymes within the mitochondrial matrix. reactome.orguobaghdad.edu.iq

Enzymatic Formation from (S)-3-Hydroxytetradecanoyl-CoA

3-Oxotetradecanoyl-CoA is formed from its precursor, (S)-3-Hydroxytetradecanoyl-CoA, through an oxidation reaction. This conversion is the third step in the beta-oxidation cycle for saturated fatty acids. wikipedia.orguobaghdad.edu.iq The reaction is catalyzed by the enzyme 3-hydroxyacyl-CoA dehydrogenase. wikipedia.orguobaghdad.edu.iq For long-chain fatty acids like tetradecanoyl-CoA, this enzymatic activity is carried out by the mitochondrial trifunctional protein. reactome.orgnih.gov

This dehydrogenation reaction involves the removal of two hydrogen atoms from the hydroxyl group on the beta-carbon (C-3) of (S)-3-Hydroxytetradecanoyl-CoA, converting the hydroxyl group into a keto group. wikipedia.orguobaghdad.edu.iq The reaction is dependent on the coenzyme nicotinamide (B372718) adenine dinucleotide (NAD+) which acts as the hydrogen acceptor, being reduced to NADH. umaryland.eduwikipedia.orguobaghdad.edu.iq The formation of NADH in this step is significant as it is subsequently oxidized by the electron transport chain to generate ATP. rsc.org

Table 1: Enzymatic Formation of 3-Oxotetradecanoyl-CoA

| Feature | Description |

| Precursor | (S)-3-Hydroxytetradecanoyl-CoA |

| Product | 3-Oxotetradecanoyl-CoA |

| Enzyme | 3-Hydroxyacyl-CoA Dehydrogenase (part of the Trifunctional Protein) |

| Coenzyme | NAD+ → NADH |

| Reaction Type | Oxidation / Dehydrogenation |

| Cellular Location | Mitochondrial Matrix |

Conversion to Lauroyl-CoA within Beta-Oxidation

Following its formation, 3-oxotetradecanoyl-CoA undergoes the fourth and final step of the beta-oxidation cycle: thiolytic cleavage. wikipedia.orguobaghdad.edu.iq In this reaction, 3-oxotetradecanoyl-CoA is converted into Lauroyl-CoA and Acetyl-CoA. reactome.orgreactome.org This step is catalyzed by the enzyme beta-ketoacyl-CoA thiolase, also known as acetyl-CoA C-acyltransferase, which is another activity of the mitochondrial trifunctional protein for long-chain substrates. reactome.orgnih.govreactome.org

The reaction involves the attack of a thiol group from a new molecule of Coenzyme A (CoA-SH) on the keto group of 3-oxotetradecanoyl-CoA. wikipedia.org This cleavage breaks the bond between the alpha-carbon (C-2) and the beta-carbon (C-3), releasing a two-carbon unit as Acetyl-CoA. wikipedia.org The remaining twelve-carbon fatty acyl-CoA is Lauroyl-CoA. reactome.orgreactome.org

The products of this reaction are significant:

Acetyl-CoA: Enters the citric acid cycle to generate more energy in the form of ATP. wikipedia.orgrsc.org

Lauroyl-CoA: A fatty acyl-CoA that is two carbons shorter than the original myristoyl-CoA that entered the cycle, it is ready to undergo another round of beta-oxidation. nih.gov

Table 2: Conversion of 3-Oxotetradecanoyl-CoA to Lauroyl-CoA

| Feature | Description |

| Precursor | 3-Oxotetradecanoyl-CoA, Coenzyme A (CoA-SH) |

| Products | Lauroyl-CoA, Acetyl-CoA |

| Enzyme | Beta-ketoacyl-CoA thiolase (part of the Trifunctional Protein) |

| Reaction Type | Thiolysis / Thiolytic Cleavage |

| Cellular Location | Mitochondrial Matrix |

Enzymology of 3 Oxotetradecanoyl Coa 4 Transformations

Characterization of Key Enzymes Catalyzing Reactions Involving 3-Oxotetradecanoyl-CoA(4-)

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) is an enzyme that plays a vital role in the mitochondrial beta-oxidation of fatty acids. nih.govnih.gov This enzyme is part of the mitochondrial trifunctional protein complex and is specifically responsible for the dehydrogenation of long-chain 3-hydroxyacyl-CoA esters. wikipedia.orgrevvity.com The reaction catalyzed by LCHAD converts a (S)-3-hydroxyacyl-CoA to a 3-oxoacyl-CoA, using NAD+ as an oxidizing agent. enzyme-database.orguniprot.org In the context of 3-oxotetradecanoyl-CoA, LCHAD catalyzes the reverse reaction, converting it to (S)-3-Hydroxytetradecanoyl-CoA. hmdb.caumaryland.edu The enzyme, which is bound to the inner mitochondrial membrane, exhibits a marked preference for substrates with longer carbon chains. enzyme-database.orgexpasy.org For instance, its activity with a C16 substrate has been shown to be 6 to 15 times higher than with a C4 substrate. enzyme-database.orgexpasy.org

The mitochondrial trifunctional protein (MTP) is a heterooctameric complex integral to the beta-oxidation of long-chain fatty acids. wikipedia.org It is composed of four alpha subunits (HADHA) and four beta subunits (HADHB). wikipedia.org This complex catalyzes the final three steps of long-chain fatty acid beta-oxidation. uniprot.orggenecards.org The HADHA subunit contains the long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase activities. nih.govresearchgate.net

The HADHB subunit houses the 3-ketoacyl-CoA thiolase activity (also known as beta-ketothiolase), which is classified under EC numbers 2.3.1.16 and 2.3.1.155. uniprot.orgwikipedia.orguniprot.org This enzymatic activity is responsible for the final step in the beta-oxidation spiral, where a 3-ketoacyl-CoA is cleaved. wikipedia.org Specifically, in the reverse reaction (biosynthesis), the thiolase can catalyze the condensation of dodecanoyl-CoA and acetyl-CoA to form 3-oxotetradecanoyl-CoA. uniprot.orguniprot.org MTP as a whole demonstrates specificity for long-chain fatty acids. uniprot.orggenecards.orguniprot.org

Acyl-CoA oxidase (ACOX) is an enzyme that catalyzes the first, and often rate-determining, step of peroxisomal beta-oxidation. ebi.ac.uk This reaction involves the oxidation of an acyl-CoA to a trans-2,3-dehydroacyl-CoA, with the concomitant production of hydrogen peroxide. creative-enzymes.comwikipedia.org 3-Oxotetradecanoyl-CoA is a product that can be formed from the peroxisomal beta-oxidation of longer-chain fatty acids like hexadecanoic acid, where acyl-CoA oxidase is the initial enzyme. umaryland.edu

Organisms often possess several isozymes of acyl-CoA oxidase, each with distinct substrate specificities. nih.gov These specificities are generally related to the acyl chain length of the substrate. For instance, some plant cells contain three isozymes: one specific for long-chain fatty acids (C16-C18), another for medium-chain fatty acids (C10-C14), and a third for short-chain fatty acids (C6). nih.gov The acyl-CoA-binding pocket structure influences this substrate specificity. creative-enzymes.com

3-Oxoacid CoA-transferase (SCOT) is a key enzyme in ketone body metabolism. uniprot.org It catalyzes the transfer of coenzyme A from a donor, typically succinyl-CoA, to a 3-oxo acid acceptor. qmul.ac.ukwikipedia.orgexpasy.org The general reaction is: succinyl-CoA + a 3-oxo acid ⇌ succinate (B1194679) + a 3-oxoacyl-CoA. qmul.ac.ukwikipedia.org

This enzyme can act on a variety of 3-oxo acids. Acetoacetate (B1235776) is a primary substrate, but the enzyme can also, albeit more slowly, accept 3-oxopropanoate, 3-oxopentanoate, and 3-oxohexanoate. qmul.ac.ukexpasy.orggenome.jp This indicates a degree of substrate promiscuity, and its activity is crucial for the utilization of ketone bodies in extrahepatic tissues. uniprot.org While not its primary substrate, the enzyme's function involves the formation of a 3-oxoacyl-CoA, a class of compounds to which 3-oxotetradecanoyl-CoA belongs.

Enzyme Kinetics and Mechanistic Elucidation

The kinetic parameters Vmax and Km are fundamental to understanding enzyme function. Vmax represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate, while Km (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. ucl.ac.ukkhanacademy.org A low Km value indicates a high affinity of the enzyme for its substrate, and vice versa. ucl.ac.ukkhanacademy.org These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. ucl.ac.ukweebly.com

Below is an interactive table summarizing the kinetic parameters for related enzymes and substrates.

| Enzyme | Substrate | Km (μM) | Vmax (or kcat) | Organism/Source |

| hLCAD (dehydrogenase) | Palmitoyl-CoA (C16:0) | 6.8 | - | Human |

| hLCAD (dehydrogenase) | Stearoyl-CoA (C18:0) | 19.7 | - | Human |

| 3-Ketoacyl-CoA Thiolase (Tfu_0875) | Succinyl-CoA | 2100 | 0.32 min⁻¹ (kcat) | Thermobifida fusca |

| Human mitochondrial 3-ketoacyl-CoA thiolase (hT1) | Acetoacetyl-CoA | - | - | Human |

Analysis of Reaction Mechanisms (e.g., Ping-Pong Bi-Bi)

The catalytic cycle of 3-ketoacyl-CoA thiolases, which process substrates like 3-oxotetradecanoyl-CoA, proceeds through a two-step, double-displacement reaction known as a Ping-Pong Bi-Bi mechanism. wikipedia.orgresearchgate.net This mechanism is characterized by the binding of the first substrate and release of the first product before the second substrate binds to the enzyme.

The reaction can be summarized in two half-reactions:

Acylation Step: The process begins with the binding of the 3-ketoacyl-CoA substrate (in this case, 3-oxotetradecanoyl-CoA) to the enzyme's active site. A highly conserved, nucleophilic cysteine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the substrate's keto group. wikipedia.orgresearchgate.net This attack results in the cleavage of the C2-C3 bond, forming a covalent acyl-enzyme intermediate. The first product, acetyl-CoA, is then released from the active site.

E-Cys-SH + 3-Oxotetradecanoyl-CoA ⇌ E-Cys-S-Dodecanoyl + Acetyl-CoA

Deacylation Step: Following the release of acetyl-CoA, the second substrate, a free Coenzyme A (CoA) molecule, enters the active site. The thiol group of CoA attacks the carbonyl carbon of the acyl-enzyme intermediate. This step cleaves the covalent bond between the enzyme's cysteine residue and the acyl group. wikipedia.org The second product, a fatty acyl-CoA molecule shortened by two carbons (dodecanoyl-CoA), is formed and released, regenerating the free enzyme for the next catalytic cycle.

E-Cys-S-Dodecanoyl + CoA-SH ⇌ E-Cys-SH + Dodecanoyl-CoA

This Ping-Pong mechanism is a hallmark of the thiolase enzyme family, allowing for the sequential cleavage of two-carbon units from fatty acyl chains during β-oxidation. wikipedia.org

Studies on Enzyme Turnover Numbers and Catalytic Efficiency

The efficiency of an enzyme is quantified by its kinetic parameters, primarily the turnover number (kcat) and the catalytic efficiency (kcat/Km). The turnover number represents the maximum number of substrate molecules an enzyme can convert to product per active site per unit of time. units.itlibretexts.org Catalytic efficiency reflects how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

For example, research on a thermostable 3-ketoacyl-CoA thiolase (Tfu_0875) from Thermobifida fusca demonstrated how its catalytic properties can be engineered. The table below shows kinetic data for the wild-type enzyme and an engineered mutant with succinyl-CoA as a substrate, illustrating the typical range of these values and how they can be modified. nih.gov

| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) |

|---|---|---|---|---|

| Tfu_0875 (Wild-Type) | Succinyl-CoA | 2.10 | 0.32 | 0.15 |

| Tfu_0875 (Mutant) | Succinyl-CoA | 0.59 | 0.59 | 1.00 |

| PcaF from P. putida | Acetoacetyl-CoA | 0.0678 | 42 (0.7 s⁻¹) | 620 |

Note: The kcat value for PcaF was converted from 0.7 s⁻¹ to 42 min⁻¹ for comparison. nih.gov

These studies highlight that the catalytic efficiency of thiolases can be suboptimal for certain non-native substrates and that protein engineering can significantly enhance performance. nih.gov The enzyme's capacity is a critical factor, and in metabolic pathways like fatty acid oxidation, the thiolase reaction can become a rate-limiting step. plos.orgnih.gov

Investigation of Allosteric Regulation and Cooperative Binding

The activity of metabolic enzymes is often tightly controlled through various regulatory mechanisms, including allosteric regulation and cooperative binding. Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Cooperative binding, often seen in multimeric enzymes, occurs when the binding of a substrate to one active site influences the binding affinity of other active sites. plos.orgkhanacademy.org

For 3-ketoacyl-CoA thiolases, classic allosteric regulation by effector molecules binding to a distinct regulatory site is not a commonly reported mechanism. bohrium.com However, their activity is subject to significant regulation through other means, primarily substrate and product inhibition.

Kinetic modeling of the mitochondrial fatty acid β-oxidation pathway has revealed that medium-chain 3-ketoacyl-CoA thiolase (MCKAT) is subject to a powerful regulatory loop driven by its own products and the availability of its co-substrate, CoA. plos.orgnih.gov Under conditions of high substrate influx (substrate overload), the concentration of the enzyme's products, which are various acyl-CoA esters, begins to accumulate. plos.org These acyl-CoA products act as inhibitors, competing with the 3-ketoacyl-CoA substrate for binding to the active site. plos.orgnih.gov

This product inhibition can trigger a "vicious cycle":

High fatty acid supply leads to the accumulation of acyl-CoA products.

These acyl-CoA products inhibit the thiolase, causing its 3-ketoacyl-CoA substrates to accumulate. plos.org

The buildup of various CoA esters throughout the pathway sequesters the pool of free Coenzyme A. plos.orgnih.gov

Since free CoA is a required substrate for the thiolase reaction, its depletion further limits the enzyme's activity, exacerbating the bottleneck. plos.org

While this mechanism is not allosteric in the traditional sense, it represents a critical form of metabolic regulation that controls flux through the β-oxidation pathway. Furthermore, studies on cytoplasmic acetoacetyl-CoA thiolase have shown that high concentrations of the substrate CoA can be inhibitory, and the presence of CoA can lead to non-linear kinetic plots, which can be indicative of complex kinetic behavior, although it was not attributed to cooperative phenomena in that specific case. nih.gov

Cellular and Subcellular Localization of 3 Oxotetradecanoyl Coa 4 Metabolism

Mitochondrial Compartmentalization in Fatty Acid Oxidation

The mitochondrion is a central hub for the catabolism of fatty acids, including the beta-oxidation of myristoyl-CoA which leads to the formation of 3-oxotetradecanoyl-CoA. reactome.org This process occurs within the mitochondrial matrix and involves a series of enzymatic reactions that systematically shorten the fatty acyl-CoA chain.

The generation of 3-oxotetradecanoyl-CoA in the mitochondria is a critical step in the beta-oxidation of long-chain fatty acids. reactome.org Specifically, it is formed from (S)-3-hydroxytetradecanoyl-CoA through the action of 3-hydroxyacyl-CoA dehydrogenase, a component of the mitochondrial trifunctional protein. reactome.orghmdb.ca This reaction is part of the mitochondrial fatty acid beta-oxidation pathway for saturated fatty acids. reactome.orgreactome.org

Once formed, 3-oxotetradecanoyl-CoA is then cleaved by a thiolase enzyme, in a reaction that requires Coenzyme A (CoA), to produce acetyl-CoA and lauroyl-CoA. reactome.orgmetabolicatlas.org This thiolytic cleavage is a key regulatory point in the beta-oxidation spiral. The acetyl-CoA produced can then enter the citric acid cycle to generate ATP, while the shortened lauroyl-CoA undergoes further rounds of beta-oxidation. The mitochondrial trifunctional protein, a multi-enzyme complex bound to the inner mitochondrial membrane, plays a crucial role in the efficient processing of long-chain fatty acids, including the reactions involving 3-oxotetradecanoyl-CoA. reactome.orgreactome.orggenome.jp

Table 1: Key Mitochondrial Reactions Involving 3-Oxotetradecanoyl-CoA

| Reaction | Enzyme | Substrates | Products | Cellular Compartment |

| Dehydrogenation | 3-hydroxyacyl-CoA dehydrogenase (part of Trifunctional Protein) | (S)-3-Hydroxytetradecanoyl-CoA, NAD+ | 3-Oxotetradecanoyl-CoA, NADH, H+ | Mitochondrial Matrix |

| Thiolysis | Beta-ketothiolase (part of Trifunctional Protein) | 3-Oxotetradecanoyl-CoA, CoA-SH | Lauroyl-CoA, Acetyl-CoA | Mitochondrial Matrix |

Extracellular and Membrane Associated Pools of 3-Oxotetradecanoyl-CoA(4-)

While the primary metabolic role of 3-oxotetradecanoyl-CoA is within the cell, particularly in the mitochondria, there is evidence to suggest its presence in extracellular spaces and associated with cellular membranes. nih.gov The Human Metabolome Database lists both "extracellular" and "membrane" as cellular locations for this compound. nih.gov

The precise mechanisms and functional significance of these extracellular and membrane-associated pools are still under investigation. However, the presence of long-chain acyl-CoAs in these locations could be related to intercellular signaling or the transport of fatty acids across membranes. In some bacteria, derivatives of 3-oxotetradecanoyl-CoA are involved in quorum sensing, a form of cell-to-cell communication. omicsdi.org While this is in a different biological context, it highlights the potential for acyl-CoAs to have roles outside of intracellular metabolism.

Recent research has also indicated that the intracellular levels of 3-oxotetradecanoyl-CoA can be influenced by the interaction of nanoparticles with cells, suggesting a dynamic exchange and potential for this metabolite to be associated with cellular membranes during uptake processes. pnas.org

Table 2: Reported Cellular Locations of 3-Oxotetradecanoyl-CoA

| Cellular Location | Source |

| Extracellular | Human Metabolome Database nih.gov |

| Membrane | Human Metabolome Database nih.gov |

| Mitochondrion | Reactome, KEGG reactome.orgreactome.orggenome.jp |

| Peroxisome | Human Metabolome Database, KEGG hmdb.camodelseed.org |

| Cytoplasm | BioModels ebi.ac.uk |

Peroxisomal Metabolic Pathways Contributing to 3-Oxotetradecanoyl-CoA(4-) Turnover

Peroxisomes are another key organelle involved in the metabolism of fatty acids, particularly very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. nih.govnih.gov The beta-oxidation pathway in peroxisomes differs slightly from the mitochondrial pathway but also involves the formation and turnover of 3-oxoacyl-CoA intermediates, including 3-oxotetradecanoyl-CoA. hmdb.ca

3-Oxotetradecanoyl-CoA can be a product of peroxisomal beta-oxidation of longer-chain fatty acids. hmdb.ca The peroxisomal beta-oxidation system consists of a set of enzymes that are distinct from their mitochondrial counterparts. nih.gov For instance, the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that produces H2O2. nih.gov

The turnover of 3-oxotetradecanoyl-CoA in peroxisomes involves the enzyme 3-oxoacyl-CoA thiolase, which cleaves it into acetyl-CoA and a shortened acyl-CoA. nih.gov This process is crucial for the breakdown of fatty acids that are not readily metabolized by mitochondria. The acetyl-CoA and shorter-chain acyl-CoAs produced can then be transported to the mitochondria for further oxidation. mdpi.com The transport of CoA and its esters across the peroxisomal membrane is essential for maintaining peroxisomal metabolic function. mdpi.comresearchgate.net

Table 3: Key Peroxisomal Enzymes in 3-Oxotetradecanoyl-CoA Metabolism

| Enzyme | Function in Peroxisomal Beta-Oxidation |

| Acyl-CoA Oxidase | Catalyzes the first step, producing a 2-trans-enoyl-CoA and H2O2. nih.gov |

| Peroxisomal Bifunctional Enzyme (PBE) | Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. hmdb.ca |

| 3-Oxoacyl-CoA Thiolase | Catalyzes the final step, cleaving the 3-oxoacyl-CoA. nih.gov |

Biological Systems and Model Organisms in 3 Oxotetradecanoyl Coa 4 Research

Eukaryotic Metabolic Studies

In eukaryotes, 3-oxotetradecanoyl-CoA is primarily associated with two major metabolic pathways: mitochondrial fatty acid beta-oxidation, where it is a substrate for cleavage, and de novo fatty acid synthesis, where related 3-oxoacyl thioesters are intermediates. Its study in various eukaryotic models highlights the conserved and specialized aspects of lipid metabolism.

Mammalian Organism Research (Homo sapiens, Mus musculus, Rattus norvegicus, Bos taurus, Macaca fascicularis, Ictidomys tridecemlineatus)

Mammalian studies have established 3-oxotetradecanoyl-CoA as an integral component of mitochondrial beta-oxidation, the process of breaking down fatty acids to produce energy. This compound is a direct product of the oxidation of (S)-3-hydroxytetradecanoyl-CoA and is subsequently cleaved by a thiolase enzyme into acetyl-CoA and lauroyl-CoA, which is two carbons shorter. reactome.org This cycle repeats, shortening the fatty acid chain and generating acetyl-CoA for the citric acid cycle. hmdb.ca

Homo sapiens (Human): In humans, 3-oxotetradecanoyl-CoA is a recognized metabolite involved in at least 13 metabolic pathways, including Mitochondrial Beta-Oxidation of Long Chain Saturated Fatty Acids, Fatty Acid Elongation in Mitochondria, and several inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. nih.govhmdb.ca Its proper processing is crucial for energy homeostasis, particularly in tissues with high energy demands like the heart, which primarily metabolizes fat for energy. hmdb.caimrpress.comimrpress.com

Mus musculus (Mouse): The mouse is a key model for studying human metabolic diseases. nih.gov Research on mouse models has been instrumental in understanding the function of enzymes involved in long-chain fatty acid oxidation, where 3-oxotetradecanoyl-CoA is an intermediate. nih.gov Studies on mice deficient in specific beta-oxidation enzymes have revealed the critical role of this pathway in preventing conditions like myopathy and cardiac abnormalities. nih.govmdpi.com

Rattus norvegicus (Rat): The rat model has been used to investigate the metabolism of various compounds that interact with the fatty acid oxidation pathway. nih.gov Furthermore, enzymes from rats, such as a specific thioesterase (TEII), have been used in synthetic biology applications to alter fatty acid synthesis pathways in other organisms, demonstrating the conserved nature of these metabolic components. researchgate.net

Bos taurus (Cattle): As a known metabolite in cattle, 3-oxotetradecanoyl-CoA is part of the lipid metabolism that determines the fatty acid composition of meat and milk. nih.gov Research in Bos taurus focuses on how diet and genetics influence the expression of genes involved in fatty acid metabolism, ultimately affecting the deposition and profile of fats.

Ictidomys tridecemlineatus (Thirteen-lined Ground Squirrel): This hibernating mammal presents a unique model for studying metabolic regulation. During hibernation, these squirrels undergo a profound shift to rely almost exclusively on stored fats for energy. nih.gov Research on their liver and brown adipose tissue proteomes reveals a significant upregulation of proteins involved in fatty acid catabolism during the hibernating state. nih.govumn.edu This metabolic reprogramming highlights the central importance of efficient beta-oxidation, and thus the processing of intermediates like 3-oxotetradecanoyl-CoA, to survive prolonged periods of fasting and low body temperature. nih.govscholaris.ca

| Organism | Scientific Name | Key Research Focus | Relevant Metabolic Pathway(s) |

|---|---|---|---|

| Human | Homo sapiens | Metabolic disorders, energy homeostasis | Mitochondrial Beta-Oxidation, Fatty Acid Elongation |

| Mouse | Mus musculus | Models for human metabolic diseases | Mitochondrial Beta-Oxidation |

| Rat | Rattus norvegicus | Enzyme function, metabolic interactions | Fatty Acid Oxidation |

| Cattle | Bos taurus | Fatty acid composition in meat/milk | Lipid Metabolism, Fatty Acid Synthesis |

| Crab-eating Macaque | Macaca fascicularis | Dietary lipid metabolism, atherosclerosis | Lipid Metabolism, Cholesterol Metabolism |

| Thirteen-lined Ground Squirrel | Ictidomys tridecemlineatus | Hibernation physiology, metabolic suppression | Fatty Acid Catabolism (Beta-Oxidation) |

Fungal System Investigations (Saccharomyces cerevisiae)

Saccharomyces cerevisiae, or budding yeast, is a premier model organism for metabolic engineering and for studying fundamental eukaryotic cell biology. In yeast, 3-oxoacyl-CoA intermediates are central to the de novo synthesis of fatty acids, a process carried out by the multi-enzyme Fatty Acid Synthase (FAS) complex. nih.govscite.ai This pathway begins with acetyl-CoA and malonyl-CoA and proceeds through cyclic elongation reactions to produce primarily C14, C16, and C18 acyl-CoAs. nih.gov

Research has focused on engineering the fatty acid metabolic pathway in S. cerevisiae for the production of biofuels and other valuable chemicals. frontiersin.org By overexpressing key genes like ACC1 (acetyl-CoA carboxylase), FAS1, and FAS2, researchers can direct a greater flow of carbon towards the fatty acid synthesis pathway, increasing the pool of intermediates. nih.govscite.ai These engineered strains serve as powerful platforms for producing fatty aldehydes, alcohols, and alkanes, demonstrating the utility of understanding and manipulating the steps involving 3-oxoacyl intermediates. frontiersin.orgnih.gov

Diverse Eukaryotic Model Organisms (Caenorhabditis elegans, Drosophila melanogaster, Gallus gallus, Xenopus tropicalis, Danio rerio, Sus scrofa, Canis familiaris, Salmo salar)

A variety of other eukaryotic organisms provide unique advantages for studying lipid metabolism.

Caenorhabditis elegans (Nematode): This simple roundworm has highly conserved metabolic pathways, including de novo fatty acid synthesis starting from acetyl-CoA. nih.govsochob.cl Its genetic tractability makes it an excellent model for dissecting the function of genes involved in fat synthesis and storage, where 3-oxoacyl intermediates are foundational. researchgate.netresearchgate.netfrontiersin.org

Drosophila melanogaster (Fruit Fly): The fruit fly is a powerful model for studying the genetics of metabolism. The pathways for both fatty acid synthesis and beta-oxidation are conserved, and intermediates like 3-oxotetradecanoyl-CoA are part of its metabolic network. reactome.org

Gallus gallus, Xenopus tropicalis, Sus scrofa (Chicken, Western Clawed Frog, Pig): The fatty acid beta-oxidation pathway, which involves the formation and cleavage of 3-oxotetradecanoyl-CoA, is a conserved metabolic process present in these organisms. reactome.org Their use as models in developmental and agricultural research provides contexts for the importance of this fundamental energy-producing pathway.

Danio rerio (Zebrafish): The zebrafish is a widely used vertebrate model in developmental and metabolic research. nih.gov Its fatty acid metabolism pathways, including beta-oxidation and fatty acid biosynthesis, are well-characterized and homologous to those in humans, making it a valuable system for studying lipid-related diseases. reactome.orgkegg.jpnih.gov

Canis familiaris (Dog): The presence of key enzymes such as 3-oxoacyl-[acyl-carrier-protein] synthase and acyl-CoA oxidase in the dog genome confirms the operation of fatty acid synthesis and beta-oxidation pathways. identifiers.orguniprot.org Deficiencies in these pathways, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, have been identified in dogs, underscoring the clinical relevance of these metabolic routes. uniprot.orgomia.org

Salmo salar (Atlantic Salmon): In salmon, lipid metabolism is of significant interest for aquaculture, as the fatty acid composition of their flesh is a key quality attribute. Research focuses on how dietary lipids influence the endogenous fatty acid metabolism in the liver and other tissues. cabidigitallibrary.orgresearchgate.netuib.no Studies on salmon investigate how different dietary oils affect the expression of genes related to beta-oxidation and fatty acid synthesis, processes where 3-oxoacyl-CoA intermediates are crucial. researchgate.netnih.gov

| Organism | Scientific Name | Relevance to 3-Oxotetradecanoyl-CoA Research |

|---|---|---|

| Nematode | Caenorhabditis elegans | Conserved fatty acid synthesis and degradation pathways. |

| Fruit Fly | Drosophila melanogaster | Genetic model for conserved metabolic pathways. |

| Zebrafish | Danio rerio | Vertebrate model for lipid metabolism and disease. |

| Dog | Canis familiaris | Clinical relevance of fatty acid oxidation disorders. |

| Atlantic Salmon | Salmo salar | Dietary influence on lipid metabolism for aquaculture. |

Prokaryotic Metabolic Studies

In prokaryotes, 3-oxotetradecanoyl-CoA's chemical relatives, 3-oxoacyl-acyl carrier protein (ACP) thioesters, are intermediates in the Type II fatty acid biosynthesis (FASII) pathway. Unlike the single large FAS complex in animals and fungi, the bacterial FASII system consists of a series of discrete, monofunctional enzymes.

Bacterial Metabolism and Metabolite Profiling (Escherichia coli)

Escherichia coli is the archetypal prokaryotic model for studying fatty acid metabolism. It is a known producer of 3-oxotetradecanoyl-CoA. nih.gov In the E. coli FASII pathway, the elongation of the fatty acid chain proceeds through the sequential reduction, dehydration, and second reduction of 3-oxoacyl-ACP intermediates. nih.gov For example, 3-oxotetradecanoyl-ACP is an intermediate in the cycle that elongates a 12-carbon chain to a 14-carbon chain. kegg.jp

The E. coli fatty acid pathway has been extensively engineered for the production of biofuels and chemicals. engconfintl.org By manipulating the expression of FASII enzymes and introducing thioesterases with different chain-length specificities, researchers can control the final fatty acid products, highlighting the central, regulated role of intermediates like 3-oxoacyl-ACPs. researchgate.net

Implications for Core Bacterial Metabolic Networks

The fatty acid synthesis pathway is a core component of bacterial metabolism, essential for building cell membranes and serving as a key signaling hub. The intermediates in this pathway, including 3-oxoacyl-ACPs, are tightly regulated. The network is structured around major metabolic hubs, including acetyl-CoA and its derivative malonyl-ACP, which is central to the initiation and regulation of fatty acid biosynthesis. The conservation of this pathway, tracing back to the Last Bacterial Common Ancestor (LBCA), underscores its fundamental importance for life. Understanding the flow of metabolites through this network provides insight into bacterial evolution, adaptation, and the potential for developing novel antimicrobial strategies that target this essential process.

Advanced Research Methodologies and Analytical Approaches for 3 Oxotetradecanoyl Coa 4

Mass Spectrometry-Based Metabolomics for Identification and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of acyl-CoA species, offering high sensitivity and specificity. Coupled with chromatographic separation, it allows for the detailed profiling of these molecules in complex biological samples.

Untargeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) is a powerful approach for the comprehensive analysis of all detectable metabolites in a biological sample, including 3-oxotetradecanoyl-CoA. creative-proteomics.com This technique is particularly well-suited for discovering novel biomarkers and understanding global metabolic changes in response to various stimuli. High-resolution mass spectrometers, such as Orbitrap or Fourier transform ion cyclotron resonance (FTICR) instruments, provide high mass accuracy, which is crucial for the confident identification of compounds in complex mixtures. nih.govenergy.gov

In a typical untargeted LC-MS/MS workflow, metabolites are first separated by liquid chromatography, often using a C18 reversed-phase column for acyl-CoAs, and then ionized before entering the mass spectrometer. nih.govnih.gov The instrument acquires high-resolution mass spectra of the intact parent ions (MS1) and fragmentation spectra of selected ions (MS2). The fragmentation of acyl-CoA molecules often follows predictable patterns. For instance, a common fragmentation involves the neutral loss of the adenosine (B11128) diphosphate (B83284) portion, which can be used for identification. nih.gov Specifically, the CoA portion of all CoA esters typically fragments at the 3'-phosphate-adenosine-5'-diphosphate (B75964) during positive mode MS/MS, resulting in a neutral loss of 507 atomic mass units (amu). nih.govresearchgate.net Another characteristic fragment corresponds to the phosphate-adenosine portion, which fragments between the 5'-diphosphates, yielding a daughter ion at m/z 428. nih.govresearchgate.net

Table 1: Representative Mass Spectrometry Data for 3-Oxotetradecanoyl-CoA nih.gov

| Parameter | Value |

| Precursor m/z ([M+H]+) | 992.30012 |

| Major Fragment Ion 1 (m/z) | 485.30438 |

| Major Fragment Ion 2 (m/z) | 428.03724 |

| Monoisotopic Mass | 991.292838377 |

This interactive table summarizes key mass spectrometry parameters for the identification of 3-oxotetradecanoyl-CoA.

The data generated from untargeted profiling can reveal the presence and relative abundance of 3-oxotetradecanoyl-CoA and other related metabolites, providing a snapshot of the metabolic state.

While LC-MS is the predominant method for analyzing intact acyl-CoAs, gas chromatography-mass spectrometry (GC-MS) is a valuable technique for the analysis of fatty acids derived from acyl-CoAs after hydrolysis and derivatization. ifremer.fr Due to the low volatility of acyl-CoAs, they must be converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), before GC-MS analysis. ifremer.frsemanticscholar.org This approach is particularly useful for determining the fatty acid composition of a sample.

The process involves the chemical cleavage of the thioester bond of 3-oxotetradecanoyl-CoA and other acyl-CoAs, followed by derivatization of the resulting fatty acid. The derivatives are then separated by gas chromatography and detected by mass spectrometry. ifremer.fr The electron impact ionization used in GC-MS produces characteristic fragmentation patterns that allow for the identification of the fatty acid structure. ifremer.fr This method provides detailed structural information about the acyl chain, which is complementary to the data obtained from LC-MS analysis of the intact molecule.

Biophysical and Spectroscopic Techniques for Enzyme-Substrate Characterization

Understanding the interaction between 3-oxotetradecanoyl-CoA and the enzymes that metabolize it is crucial for elucidating reaction mechanisms and kinetics. Biophysical and spectroscopic techniques provide direct measurements of these interactions.

Fluorescence-based enzyme assays are highly sensitive methods for monitoring enzyme activity in real-time. creative-enzymes.compatsnap.com These assays rely on a change in fluorescence intensity or wavelength upon the enzymatic conversion of a substrate to a product. creative-enzymes.com For enzymes that utilize 3-oxotetradecanoyl-CoA, such as those in the fatty acid β-oxidation pathway, fluorescent probes can be designed to mimic the natural substrate. rsc.orgresearchgate.net

One common approach involves using a substrate that becomes fluorescent upon enzymatic reaction. creative-enzymes.com For example, a quenched fluorescent probe can be designed to release a fluorophore following the sequential reactions of β-oxidation. rsc.orgresearchgate.net Another strategy is to monitor the production or consumption of fluorescent cofactors like NADH or FADH2, which are involved in the redox reactions of fatty acid metabolism. The oxidation of fluorescent NAD(P)H to the non-fluorescent NAD(P)+ can be used to measure enzyme activity. creative-enzymes.com Commercially available kits often utilize a combination of enzymes that couple the metabolism of fatty acyl-CoAs to the production of a fluorescent product. bioassaysys.com These high-throughput methods are valuable for screening enzyme inhibitors and studying enzyme kinetics. creative-enzymes.combioassaysys.com

Table 2: Principles of Fluorescence-Based Enzyme Assays

| Assay Principle | Description |

| Fluorogenic Substrate | A non-fluorescent substrate is converted into a highly fluorescent product by the enzyme. |

| Cofactor Fluorescence | Changes in the fluorescence of cofactors like NAD(P)H are monitored as the reaction proceeds. |

| Fluorescence Resonance Energy Transfer (FRET) | The enzymatic reaction alters the distance or orientation between two fluorophores in a substrate, leading to a change in FRET signal. creative-enzymes.com |

This interactive table outlines the main principles behind fluorescence-based assays for studying enzyme activity.

Isothermal titration calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govfrontiersin.org This allows for the quantitative determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.gov ITC is a label-free method that can be used to study the interaction of 3-oxotetradecanoyl-CoA with its target enzymes in solution. nih.gov

In an ITC experiment, a solution of the ligand (e.g., 3-oxotetradecanoyl-CoA) is titrated into a solution containing the enzyme. units.it The heat changes associated with each injection are measured, and the resulting data are fit to a binding model to determine the thermodynamic parameters. nih.govresearchgate.net This technique provides a complete thermodynamic profile of the enzyme-substrate interaction, offering insights into the driving forces of binding. researchgate.net ITC can also be adapted to measure enzyme kinetics by monitoring the heat produced over time as the substrate is converted to product. frontiersin.orgnih.gov

Structural Biology Approaches to Molecular Interactions

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide atomic-level details of the interactions between enzymes and their substrates. By determining the three-dimensional structure of an enzyme in complex with 3-oxotetradecanoyl-CoA or its analogs, researchers can visualize the precise binding mode and identify the key amino acid residues involved in substrate recognition and catalysis. researchgate.net

For example, crystallographic studies of enzymes involved in fatty acid metabolism have revealed how the long acyl chain of the substrate is accommodated within a hydrophobic tunnel in the enzyme's active site. researchgate.net These studies also show the specific hydrogen bonding and electrostatic interactions between the CoA moiety and the enzyme. researchgate.netmdpi.com This structural information is invaluable for understanding the enzyme's mechanism of action and for the rational design of inhibitors. While a specific structure of an enzyme bound to 3-oxotetradecanoyl-CoA may not be available, the principles derived from studies with related acyl-CoA molecules are directly applicable. nih.gov

Genetic Engineering and Molecular Biology for Pathway Manipulation

Genetic engineering and molecular biology provide powerful tools to manipulate the metabolic pathways involving 3-oxotetradecanoyl-CoA(4-), primarily for applications in biofuel and chemical production. researchgate.net Model organisms like Saccharomyces cerevisiae (yeast) and Escherichia coli are frequently engineered to enhance the production of fatty acids and their derivatives. mdpi.comnih.gov

A primary strategy involves increasing the intracellular pool of fatty acyl-CoA precursors, including intermediates like 3-oxotetradecanoyl-CoA(4-). This is often achieved by overexpressing the genes encoding key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthases (FAS). nih.gov For example, overexpressing the ACC1, FAS1, and FAS2 genes in S. cerevisiae has been shown to increase the production of free fatty acids. nih.gov

Another common approach is the deletion or downregulation of genes involved in competing metabolic pathways. oup.com For instance, knocking out genes responsible for the degradation of fatty acids via β-oxidation (e.g., fad genes in E. coli) can lead to the accumulation of fatty acyl-CoAs. nih.govresearchgate.net Furthermore, engineering can be targeted at increasing the supply of essential precursors like acetyl-CoA and the reducing cofactor NADPH, which are required for fatty acid synthesis. researchgate.net

These manipulations allow researchers to study the effects of altered concentrations of 3-oxotetradecanoyl-CoA(4-) and related metabolites on cellular physiology and to channel metabolic flux towards desired products.

Table 3: Genetic Engineering Strategies for Manipulating Fatty Acyl-CoA Pathways

| Genetic Modification Strategy | Target Gene/Pathway Example | Expected Outcome on 3-Oxotetradecanoyl-CoA(4-) Pool |

|---|---|---|

| Overexpression of Biosynthetic Enzymes | Acetyl-CoA Carboxylase (ACC1), Fatty Acid Synthase (FAS1, FAS2) in S. cerevisiae nih.gov | Increased synthesis, leading to a potentially larger pool. |

| Deletion of Competing Pathways | Deletion of alcohol dehydrogenase genes (ADH1-4) in S. cerevisiae to increase acetyl-CoA nih.gov | Indirectly increases precursor supply for synthesis. |

| Deletion of Degradation Pathways | Knockout of β-oxidation genes (fadD, fadE) in E. coli nih.gov | Accumulation due to blocked degradation pathway. |

| Enhancing Precursor Supply | Overexpression of ATP-citrate lyase (ACL) in S. cerevisiae to boost cytosolic acetyl-CoA bohrium.com | Increased availability of the primary building block for fatty acid synthesis. |

This table outlines common genetic engineering techniques used to alter the metabolic pathways involving fatty acyl-CoAs and their potential impact on the cellular concentration of 3-oxotetradecanoyl-CoA(4-).

Synthetic Biology and Bioengineering Perspectives on 3 Oxotetradecanoyl Coa 4

Engineering of Metabolic Pathways for Compound Production

Optimization of Microbial Host Systems for Enhanced Yields

Once a novel biosynthetic pathway is constructed, optimizing the microbial host system is crucial for maximizing the production yield of the target compound. This involves a multi-faceted approach, addressing precursor supply, reducing byproduct formation, and balancing metabolic flux. nih.gov

A primary strategy is to increase the availability of key precursors like acetyl-CoA and malonyl-CoA. Overexpression of acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA, has been shown to enhance the production of fatty acids and their derivatives. plos.orgnih.gov Computational tools like OptForce have been used to identify genetic modifications that lead to increased intracellular malonyl-CoA levels and overproduction of fatty acids. plos.org

Another critical aspect is the elimination of competing metabolic pathways. For instance, knocking out genes involved in fatty acid degradation (β-oxidation), such as fadD, prevents the breakdown of the desired fatty acid products. plos.org Similarly, deleting genes related to aerobic respiration and mixed-acid fermentation can redirect carbon flux towards fatty acid biosynthesis. plos.org

Balancing the expression of pathway enzymes is also essential to prevent the accumulation of toxic intermediates and to ensure a smooth flow through the engineered pathway. A modular engineering approach, where the pathway is divided into distinct modules (e.g., precursor supply, chain elongation, and product formation), allows for the systematic optimization of each part. d-nb.info This can involve fine-tuning enzyme expression levels to balance the activities of each sub-pathway. d-nb.info

Furthermore, dynamic regulation of metabolic pathways can significantly improve product yields. Genetically encoded metabolic switches, which respond to the intracellular concentration of a key metabolite like malonyl-CoA, can be used to dynamically control the expression of biosynthetic genes. pnas.org This allows the cell to balance metabolism between growth and product formation, leading to substantial improvements in fatty acid titers. pnas.org

Finally, process optimization, including the cultivation conditions and feedstock, plays a significant role. For example, supplementing the growth media with specific precursors, like oleic acid for the production of very-long-chain fatty acids, can boost yields. frontiersin.org Fed-batch cultivation strategies have also been successfully employed to achieve high-titer production of fatty acid-derived chemicals. frontiersin.org

Table 2: Strategies for Optimizing Microbial Hosts for Fatty Acid Derivative Production

| Optimization Strategy | Example | Outcome | Reference |

| Increase Precursor Supply | Overexpression of acetyl-CoA carboxylase (ACC). | Enhanced fatty acid production. | plos.orgnih.gov |

| Eliminate Competing Pathways | Deletion of the fadD gene (acyl-CoA synthetase). | Prevents degradation of fatty acid products. | plos.org |

| Balance Enzyme Expression | Modular optimization of α-keto acid synthesis, acyl-ACP generation, and alcohol formation modules. | Production of 350 mg/L of branched long-chain fatty alcohols. | d-nb.info |

| Dynamic Pathway Regulation | Malonyl-CoA sensor-regulator system. | 15.7-fold improvement in fatty acid titer compared to the wild-type strain. | pnas.org |

| Process Optimization | Fed-batch cultivation with glucose and oleic acid supplementation. | Yielded 15 g/L of fatty acid ethyl esters (FAEEs). | frontiersin.org |

Integration into Synthetic Genetic Circuits and Modular Biological Systems

The integration of metabolic pathways for producing compounds like 3-oxotetradecanoyl-CoA into synthetic genetic circuits represents a sophisticated level of metabolic engineering. numberanalytics.com These circuits are designed to control gene expression in response to specific signals, allowing for precise regulation of the biosynthetic pathway. frontiersin.org The goal is to create robust and predictable biological systems by combining well-characterized genetic parts, such as promoters, ribosome binding sites, and terminators. frontiersin.org

A key element in these circuits is the use of biosensors that can detect the concentration of a specific metabolite and modulate gene expression accordingly. For example, transcription factors that are responsive to fatty acyl-CoAs can be used to create feedback loops. The E. coli transcription factor FadR, which is naturally involved in regulating fatty acid metabolism, is a prime candidate for such applications. nih.gov It can be engineered to control the expression of genes in the biosynthetic pathway, creating a self-regulating system that maintains the desired concentration of the target compound. nih.gov

An example of a gene expression-metabolism coupled circuit is the "metabolator," which creates oscillations in the concentrations of metabolic intermediates like acetyl-CoA. nih.gov While not directly targeting 3-oxotetradecanoyl-CoA, this demonstrates the principle of using genetic circuits to control metabolic flux in a dynamic manner. nih.gov Such dynamic control can be crucial for preventing the buildup of toxic intermediates and for balancing the metabolic load on the host cell. pnas.orgzju.edu.cn

The facile implementation of lipid synthesis strategies in cell-free transcription-translation (TX-TL) systems further enables the modular integration of these pathways into genetic circuits. biorxiv.org This allows for rapid prototyping and testing of different circuit designs without the complexities of working with live cells. biorxiv.org

Table 3: Components and Principles for Integrating Metabolic Pathways into Genetic Circuits

| Component/Principle | Description | Example Application | Reference |

| Metabolite Biosensors | Genetic devices that detect the concentration of a specific molecule and regulate gene expression in response. | A malonyl-CoA sensor based on the Bacillus subtilis transcription factor FapR used to dynamically regulate fatty acid biosynthesis. | pnas.org |

| Modular Design | Breaking down a complex pathway into smaller, independent modules that can be individually optimized and then assembled. | A three-module system for producing branched long-chain fatty alcohols, with separate modules for precursor supply, chain elongation, and alcohol formation. | d-nb.info |

| Dynamic Regulation | Using genetic circuits to control metabolic flux over time, often in an oscillatory or feedback-controlled manner. | A "metabolator" circuit that creates oscillations in acetyl-CoA levels, demonstrating the coupling of gene expression and metabolism. | nih.gov |

| Cell-Free Systems | In vitro transcription-translation systems that allow for the rapid testing and prototyping of genetic circuits and metabolic pathways. | A cell-free system used to synthesize phospholipids (B1166683) through a chemoenzymatic pathway, demonstrating modular integration. | biorxiv.org |

Potential for Biosensor Development Leveraging Fatty Acyl-CoA Metabolism

The development of biosensors for fatty acyl-CoAs, including long-chain species like the precursor to 3-oxotetradecanoyl-CoA, is a rapidly advancing area of synthetic biology. These biosensors are critical tools for monitoring metabolic flux in real-time and for high-throughput screening of engineered microbial strains. nih.govwiley.com

Genetically encoded fluorescent biosensors are particularly powerful because they allow for the visualization of metabolite concentrations within living cells and even in specific subcellular compartments. nih.govnih.gov These sensors typically consist of a protein that specifically binds the target metabolite, fused to one or more fluorescent proteins. Binding of the metabolite induces a conformational change in the sensor protein, which in turn alters its fluorescent properties. nih.govwiley.com

A notable example is the "LACSer" sensor, which was developed for the ratiometric quantification of long-chain fatty acyl-CoAs (LCACoAs). nih.govwiley.com This sensor is a fusion of the E. coli fatty acid-responsive transcription factor FadR and a circularly permuted yellow fluorescent protein (cpYFP). nih.govwiley.com The LACSer sensor has been used to monitor LCACoA levels in both human cells and subcellular compartments like the cytosol and mitochondria. nih.govwiley.com An optimized version, LACSerHR, offers improved brightness and affinity, enabling the measurement of subtle fluctuations in endogenous LCACoA levels. nih.gov

These biosensors have numerous potential applications in metabolic engineering. They can be used to:

Screen for improved production strains: By linking the fluorescent output of the biosensor to the production of the desired fatty acyl-CoA, it is possible to rapidly screen large libraries of mutant strains for those with enhanced yields.

Optimize fermentation conditions: Real-time monitoring of fatty acyl-CoA levels can provide valuable insights into how different process parameters, such as nutrient availability or temperature, affect metabolic flux.

Study the dynamics of metabolic pathways: Biosensors can reveal dynamic changes in metabolite concentrations that would be missed by traditional analytical methods, providing a deeper understanding of how engineered pathways function in vivo. researchgate.netresearchgate.net

While biosensors for specific intermediates like 3-oxotetradecanoyl-CoA have not been explicitly reported, the principles demonstrated with general LCACoA and other acyl-CoA biosensors (e.g., for acetyl-CoA and malonyl-CoA) are directly applicable. researchgate.netnih.govbiorxiv.org The key would be to identify or engineer a protein that binds specifically to 3-oxotetradecanoyl-CoA.

Table 4: Examples of Genetically Encoded Acyl-CoA Biosensors

| Biosensor Name | Target Metabolite | Sensing Mechanism | Key Feature | Reference |

| LACSer / LACSerHR | Long-Chain Fatty Acyl-CoAs (LCACoAs) | FadR transcription factor fused to circularly permuted yellow fluorescent protein (cpYFP). | Ratiometric, enables subcellular imaging. Optimized version (LACSerHR) has enhanced brightness and affinity. | nih.govwiley.comnih.gov |

| Malibu | Malonyl-CoA | Based on a malonyl-CoA binding protein. | Excitation-ratiometric change in response to malonyl-CoA binding. | researchgate.netresearchgate.net |

| PanZ-cpGFP | Acetyl-CoA | Engineered from the bacterial protein PanZ and circularly permuted green fluorescent protein (cpGFP). | Selective for acetyl-CoA over other CoA species. | nih.govbiorxiv.org |

| FapR-NLuc | Malonyl-CoA | Split luciferase-based sensor using the FapR transcription factor. | Luciferase-based detection. | biorxiv.org |

Contribution to the Generation of Novel Biomaterials and Biopolymers (e.g., Polyhydroxyalkanoates)

3-Oxotetradecanoyl-CoA, as an intermediate in fatty acid metabolism, can serve as a precursor for the biosynthesis of novel biomaterials, most notably polyhydroxyalkanoates (PHAs). nih.gov PHAs are biodegradable and biocompatible polyesters produced by various microorganisms as a carbon and energy storage material. nih.govscielo.org.co They are considered a sustainable alternative to conventional plastics derived from fossil fuels. researchgate.net

The synthesis of medium-chain-length PHAs (mcl-PHAs) is directly linked to fatty acid metabolism. In some bacteria, intermediates from the β-oxidation pathway of long-chain fatty acids, such as (R)-3-hydroxyacyl-CoA monomers, are polymerized by the enzyme PHA synthase (PhaC) to form mcl-PHAs. nih.gov The β-oxidation cycle involves the conversion of a fatty acyl-CoA to a 3-oxoacyl-CoA, which is then a substrate for further reactions. Thus, pathways involving 3-oxotetradecanoyl-CoA are relevant to the generation of these biopolymers.

Metabolic engineering strategies can be employed to channel intermediates from fatty acid synthesis or degradation towards PHA production. For instance, the enzyme (R)-specific enoyl-CoA hydratase (PhaJ) can convert intermediates of the β-oxidation pathway into (R)-3-hydroxyacyl-CoA monomers suitable for polymerization by PHA synthase. nih.gov

Furthermore, the de novo fatty acid synthesis pathway can be engineered to provide the necessary precursors. In this pathway, 3-hydroxyacyl-ACPs are formed, which can be converted to 3-hydroxyacyl-CoAs and then polymerized into PHAs. nih.gov By manipulating the enzymes involved in fatty acid synthesis and tailoring their specificities, it is possible to control the monomer composition of the resulting PHA, and thus its material properties.

The production of PHAs from unrelated carbon sources, such as sugars, requires the engineering of pathways that convert central metabolites like acetyl-CoA into the necessary 3-hydroxyacyl-CoA precursors. scielo.org.co This involves redirecting carbon flux from central metabolism into the fatty acid synthesis pathway and then into the PHA synthesis pathway. The ability to produce specific PHA monomers, potentially derived from intermediates like 3-oxotetradecanoyl-CoA, opens up possibilities for creating a wide range of biopolymers with tailored properties for various applications, from packaging to medical devices.

Table 5: Link between Fatty Acid Metabolism and PHA Production

| Metabolic Pathway | Key Intermediate(s) | Role in PHA Synthesis | Reference |

| β-Oxidation | (R)-3-hydroxyacyl-CoA | Serves as a direct monomer for polymerization by PHA synthase (PhaC). | nih.gov |

| De Novo Fatty Acid Synthesis | 3-hydroxyacyl-ACP | Can be converted to 3-hydroxyacyl-CoA, which is then used as a precursor for PHA synthesis. | nih.gov |

| Central Metabolism | Acetyl-CoA | The fundamental building block for both de novo fatty acid synthesis and the synthesis of short-chain-length PHAs like PHB. | scielo.org.co |

Regulation and Intermolecular Interactions of 3 Oxotetradecanoyl Coa 4 and Associated Pathways

Transcriptional and Translational Control Mechanisms of Metabolizing Enzymes

The abundance of enzymes responsible for the production and degradation of 3-oxotetradecanoyl-CoA is primarily controlled at the level of gene transcription. This regulation allows for long-term adaptation to different metabolic states, such as fasting or a high-fat diet.

Key Transcriptional Regulators: A primary family of transcription factors governing FAO is the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. portlandpress.comaocs.orgnumberanalytics.com PPARα is highly expressed in tissues with high rates of fatty acid catabolism, like the liver, heart, and skeletal muscle. portlandpress.comwiley.com It forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences called PPAR response elements (PPREs) in the promoter regions of target genes. aocs.org Activators of PPARα include fatty acids and their derivatives, meaning that an influx of fatty acids can directly trigger the upregulation of the enzymatic machinery needed for their own breakdown. wiley.com

Key enzymes in the pathway, including acyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase (the enzyme that directly catalyzes the thiolytic cleavage of 3-oxotetradecanoyl-CoA), are targets of PPARα. aocs.org The transcriptional coactivator PGC-1α (PPAR-γ co-activator-1 alpha) works in concert with PPARα to robustly activate the expression of these genes, especially in response to stimuli like fasting and exercise. portlandpress.comaocs.org

Other transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs), primarily SREBP-1c, also play a role, often in opposition to PPARα. SREBP-1c is a key activator of fatty acid synthesis, and its activity is typically inverse to that of FAO. numberanalytics.com

Translational and Pathological Regulation: While transcriptional control is dominant, evidence suggests that additional layers of regulation exist. In the development of heart failure, for instance, a metabolic shift occurs where the heart reduces its reliance on fatty acids. Studies have shown a coordinated downregulation of mRNA levels for FAO enzymes in failing human hearts. ahajournals.org However, in a rat model of developing heart failure, while mRNA levels for enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) were reduced, the actual protein levels and activity did not decrease until a later stage of failure. ahajournals.org This indicates the presence of translational or post-translational control mechanisms that can maintain enzyme levels despite reduced gene transcription, potentially by increasing the rate of mRNA translation or enhancing protein stability. ahajournals.org

Table 1: Key Transcriptional Regulators of Fatty Acid Oxidation Enzymes

| Regulator | Type | Function in FAO | Key Target Genes |

|---|---|---|---|

| PPARα | Transcription Factor | Master activator of FAO gene expression, activated by fatty acids. numberanalytics.comwiley.comnumberanalytics.com | Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, 3-ketoacyl-CoA thiolase. aocs.org |

| PGC-1α | Transcriptional Coactivator | Coactivates PPARα to strongly induce FAO gene expression in response to energy demand. portlandpress.comaocs.org | Works with PPARα to activate the full suite of FAO genes. portlandpress.com |

| SREBP-1c | Transcription Factor | Primarily activates fatty acid synthesis; its activity is generally inverse to FAO. numberanalytics.comnih.gov | Acetyl-CoA carboxylase, Fatty acid synthase. numberanalytics.com |

| Retinoid X Receptor (RXR) | Transcription Factor | Forms a heterodimer with PPARα to bind DNA and regulate transcription. aocs.org | Required partner for PPARα-mediated gene regulation. aocs.org |

Post-Translational Modifications Affecting Enzyme Activity and Stability

Post-translational modifications (PTMs) provide a mechanism for rapid and dynamic regulation of enzyme function, stability, and localization. The enzymes involved in the metabolism of 3-oxotetradecanoyl-CoA are subject to several key PTMs, particularly within the mitochondria.

Acetylation: Lysine (B10760008) acetylation is a major regulatory PTM for mitochondrial proteins, including many FAO enzymes. frontiersin.orgnih.gov The level of acetylation is determined by the balance between the activity of lysine acetyltransferases (KATs) and lysine deacetylases, the latter of which are predominantly the sirtuin family in mitochondria (e.g., SIRT3). portlandpress.com Acetylation can also occur non-enzymatically when mitochondrial concentrations of acetyl-CoA are high, a condition that can arise during high-fat feeding or in disease states like diabetes. frontiersin.orgnih.gov

The effects of acetylation can be complex. For example, hyperacetylation of long-chain acyl-CoA dehydrogenase (LCAD) and 3-hydroxyacyl-CoA dehydrogenase (β-HAD) has been associated with both increased and decreased activity in different contexts. portlandpress.comfrontiersin.org Some studies show that increased acetylation of LCAD and β-HAD in the hearts of SIRT3-knockout mice enhances their activity. portlandpress.com Conversely, other research suggests that hyperacetylation of FAO enzymes can be inhibitory and contribute to mitochondrial dysfunction in heart failure. portlandpress.com These differing effects may depend on which specific lysine residues are acetylated. portlandpress.com

Succinylation: Another important modification is lysine succinylation, which involves the addition of a succinyl group from succinyl-CoA. This PTM can significantly alter protein function by adding a larger, negatively charged group compared to acetylation. nih.govacs.org Research in Mycobacterium tuberculosis has provided a clear example of its regulatory role in a pathway analogous to eukaryotic FAO. The enoyl-CoA hydratase EchA19, which is involved in cholesterol breakdown, is succinylated at specific lysine residues. nih.govacs.orgnih.gov This modification, driven by the downstream metabolite succinyl-CoA, acts as a negative feedback mechanism, reducing the enzyme's catalytic activity. nih.govresearchgate.net This finding suggests that succinylation may be a conserved mechanism for regulating fatty acid metabolism across different organisms. nih.gov

Other Modifications: Phosphorylation is another critical PTM that regulates metabolic enzymes, often in response to hormonal signals. portlandpress.com While extensively studied in the context of glucose metabolism, it also plays a role in controlling FAO, for instance by modulating the activity of acetyl-CoA carboxylase (ACC), which produces the CPT1 inhibitor malonyl-CoA. portlandpress.com

Table 2: Post-Translational Modifications of Key Fatty Acid Oxidation Enzymes

| Enzyme | Modification | Effect on Activity | Regulatory Context |

|---|---|---|---|

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Acetylation | Can be activating or inhibitory depending on the site and context. portlandpress.comfrontiersin.org | Regulated by SIRT3 deacetylase and acetyl-CoA levels. portlandpress.comnih.gov |

| 3-Hydroxyacyl-CoA Dehydrogenase (β-HAD) | Acetylation | Generally reported to increase activity upon hyperacetylation. portlandpress.comfrontiersin.org | Regulated by SIRT3; levels change in obesity and heart failure. frontiersin.orgnih.gov |

| Enoyl-CoA Hydratase (e.g., EchA19) | Succinylation | Inhibitory; reduces catalytic rate. nih.govacs.orgnih.govuniprot.org | Acts as a negative feedback loop regulated by succinyl-CoA levels. nih.govresearchgate.net |

| 3-Ketoacyl-CoA Thiolase (KAT) | Redox Regulation (Cysteine oxidation) | Inhibitory; sensitive to the redox environment. nih.gov | Observed in plant peroxisomes, suggesting a potential conserved mechanism. nih.gov |

Metabolic Flux Control and Network Analysis of Fatty Acid Oxidation

Metabolic flux refers to the rate of turnover of molecules through a metabolic pathway. Understanding what controls the flux through FAO is critical to understanding how the production and consumption of intermediates like 3-oxotetradecanoyl-CoA are managed.

However, control is not exclusively held by CPT1. Metabolic Control Analysis (MCA) is a framework used to quantify the degree of control (the flux control coefficient) exerted by each enzyme in a pathway. While CPT1 has a high flux control coefficient under many conditions, control can be shared among other steps depending on the metabolic state. portlandpress.comnih.gov The redox state of the mitochondrial NAD+/NADH and ETF/ETFH₂ pools can also exert significant control, as high levels of the reduced forms (NADH, ETFH₂) can inhibit the dehydrogenase steps of the pathway. nih.gov

Computational modeling and network analysis have provided deeper insights into the dynamics of the FAO network. These models have revealed that under conditions of substrate overload (e.g., very high fatty acid concentrations), the flux through the pathway can paradoxically decrease. plos.orgplos.org This "traffic jam" effect arises from several factors:

Enzyme Promiscuity: FAO enzymes can act on substrates of various chain lengths, leading to competition between different intermediates for the same enzyme. plos.org

Product Inhibition: The accumulation of acyl-CoA esters of various lengths can inhibit enzymes like 3-ketoacyl-CoA thiolase. plos.org

CoA Sequestration: The accumulation of multiple acyl-CoA intermediates effectively sequesters the pool of free Coenzyme A (CoA), which is an essential substrate for the thiolase reaction. plos.orgplos.org This depletion of free CoA can become a major limiting factor, bringing the entire pathway to a halt. plos.org

These network-level properties highlight the vulnerability of the FAO pathway to metabolic overload, a condition relevant to diseases like obesity and type 2 diabetes. plos.org

Interplay with Other Cellular Signaling Pathways and Metabolic States

The regulation of the pathway involving 3-oxotetradecanoyl-CoA is deeply interconnected with the broader metabolic and signaling landscape of the cell. This crosstalk ensures that energy production is coordinated with nutrient availability, cellular growth, and stress responses.